![molecular formula C10H10O3 B2850300 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid CAS No. 170856-90-3](/img/structure/B2850300.png)
2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid
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Overview
Description
“2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular formula of “2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid” is C10H8O4 . The InChI code is 1S/C10H10O3/c11-10(12)4-7-1-2-8-5-13-6-9(8)3-7/h1-3H,4-6H2,(H,11,12) .Chemical Reactions Analysis
Benzofuran compounds can be synthesized through various chemical reactions. For instance, a benzofuran ring can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Physical And Chemical Properties Analysis
The molecular weight of “2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid” is 178.19 . It is stored at room temperature and is available in powder form .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects in different types of cancer cells .
Antibacterial Activity
Benzofuran compounds have been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Activity
Benzofuran compounds also exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity .
Anticancer Properties
Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy .
Glucose-Dependent Insulinotropic Agent
A study has found that (2,3-Dihydro-1-Benzofuran-3-yl)acetic Acids can act as a Glucose-Dependent Insulinotropic Agent . This suggests potential applications in the treatment of diabetes.
Synthesis of Heterocycles
The preparation of arylmagnesium reagents bearing an ortho-chloromethyl group enables the synthesis of various functionalized heterocycles such as isobenzofurans, phthalimidines, and benzoazepines . This method could be useful in the synthesis of a variety of drugs.
Potential Natural Drug Lead Compounds
Due to their biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Future Directions
Benzofuran compounds have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future research in this area is promising and could lead to the development of new therapeutic agents.
properties
IUPAC Name |
2-(1,3-dihydro-2-benzofuran-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)5-9-8-4-2-1-3-7(8)6-13-9/h1-4,9H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKFZQZGPQUAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(O1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608096 |
Source
|
Record name | (1,3-Dihydro-2-benzofuran-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid | |
CAS RN |
62590-78-7 |
Source
|
Record name | (1,3-Dihydro-2-benzofuran-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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